molecular formula C13H12BrNO2 B8686383 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one

1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one

Cat. No.: B8686383
M. Wt: 294.14 g/mol
InChI Key: FPDPDSHNXDRCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is an organic compound that features a bromobenzyl group attached to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one typically involves the reaction of 4-bromobenzyl bromide with 3-methoxypyridine-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium iodide in acetone.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(4-Iodobenzyl)-3-methoxypyridine-2(1H)-one.

Scientific Research Applications

1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the methoxypyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar structure but lacks the methoxypyridine ring.

    4-Bromobenzyl alcohol: Similar bromobenzyl group but with an alcohol functional group instead of the methoxypyridine ring.

    3-Methoxypyridine: Contains the methoxypyridine ring but lacks the bromobenzyl group.

Uniqueness

1-(4-Bromobenzyl)-3-methoxypyridine-2 (1H)-one is unique due to the combination of the bromobenzyl group and the methoxypyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3-methoxypyridin-2-one

InChI

InChI=1S/C13H12BrNO2/c1-17-12-3-2-8-15(13(12)16)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3

InChI Key

FPDPDSHNXDRCRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN(C1=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring reaction mixture of 3-methoxypyridine-2-one (2.00 g, 16 mmol) and K2CO3 (4.42 g, 32 mmol) in THF was added 4-bromobenzyl bromide (5.20 g, 20.8 mmol) slowly. Reaction mixture was the heated to reflux and stirring continued overnight. Reaction mixture was then cooled down and separated into organic and aqueous layer by adding CH2Cl2 (120 mL) and water (60 mL). Organic layer was separated and subsequently washed with water (2×60 mL), brine (1×40 mL). Organic layer was dried on Na2SO4 and solvent was evaporated in vacuo. Crude yellowish solid was triturated with hexanes to give pure white solid 145 (3.49 g, 74%) without further purification. 1H NMR (400 MHz, CDCl3) δ 7.25 (m, 2H), 7.04 (m, 2H), 6.78 (dd, J=6.8, 1.2 Hz, 1H), 6.45 (dd, J=7.2, 1.6 Hz, 1H), 5.94 (t, J=7.2 Hz, 1H), 4.95 (s, 2H), 3.64 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 157.71, 149.91, 135.29, 131.49, 129.59, 127.53, 121.57, 111.82, 104.98, 55.54, 51.10. HRMS (EI) calcd for C13H12BrNO2 [M]+ 293.0051. found 293.0051.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
74%

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